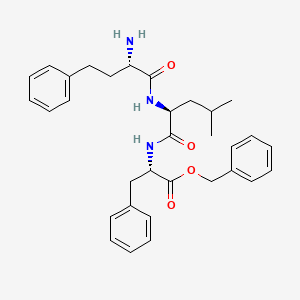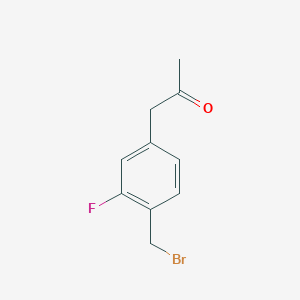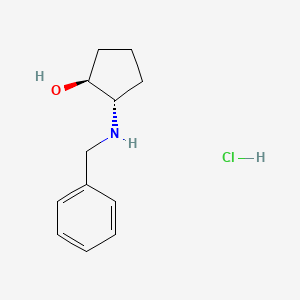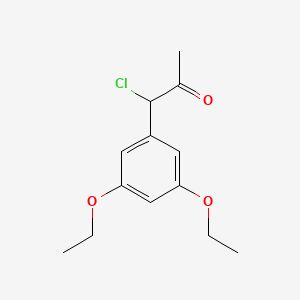
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO3 It is a chlorinated ketone derivative of 3,5-diethoxyphenylpropanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one typically involves the chlorination of 1-(3,5-diethoxyphenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents such as ethanol or water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like 1-amino-1-(3,5-diethoxyphenyl)propan-2-one.
Reduction: Formation of 1-chloro-1-(3,5-diethoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-chloro-1-(3,5-diethoxyphenyl)propanoic acid.
Scientific Research Applications
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated ketone structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethoxyphenyl)propan-2-one: A similar compound with methoxy groups instead of ethoxy groups.
1-Chloro-1-(3,5-dimethoxyphenyl)propan-2-one: A chlorinated derivative with methoxy groups.
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: A hydroxylated derivative with methoxy groups.
Uniqueness
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethoxy groups instead of methoxy groups can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17ClO3 |
|---|---|
Molecular Weight |
256.72 g/mol |
IUPAC Name |
1-chloro-1-(3,5-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO3/c1-4-16-11-6-10(13(14)9(3)15)7-12(8-11)17-5-2/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
IAJLYPCRGAQJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


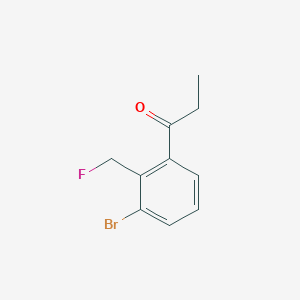
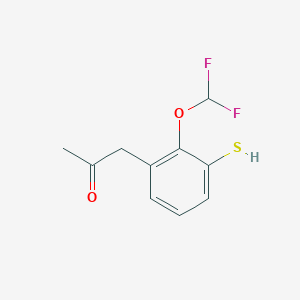

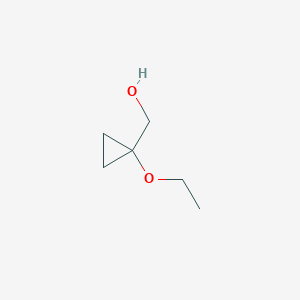
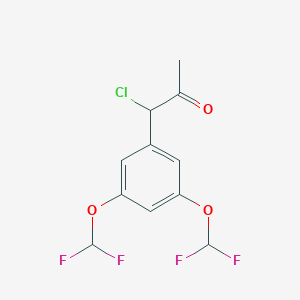


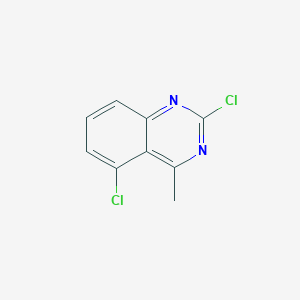

![n-(6-Ethoxybenzo[d]thiazol-2-yl)-1h-imidazole-1-carbothioamide](/img/structure/B14051706.png)
![4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)
